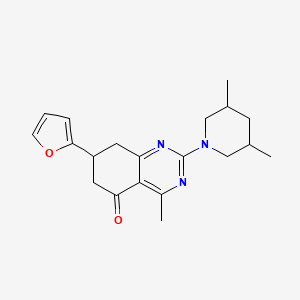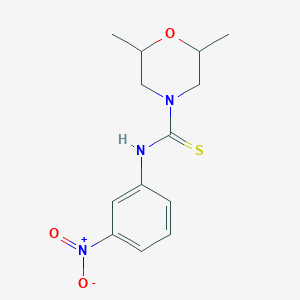![molecular formula C16H24N4O2S B4617482 2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4617482.png)
2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with similar structural motifs involves multi-step chemical processes, starting from basic organic or inorganic substances and leading to the target molecule through a series of reactions. For example, the synthesis of related compounds often involves condensation reactions, cyclization processes, and the introduction of specific functional groups to achieve the desired molecular structure (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the geometry of its molecular framework. Studies on related molecules have shown that the crystal structure can reveal significant insights into the molecular conformation and intermolecular interactions (Shi et al., 2007).
Chemical Reactions and Properties
Compounds with the structure similar to “2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide” are known to participate in various chemical reactions, which can modify their structure or functionalize them further for specific applications. These reactions might include nucleophilic substitutions, additions, or eliminations, leading to a wide array of derivatives with potentially varied biological or physical properties (Penketh et al., 2011).
Physical Properties Analysis
The physical properties of “2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide” would be determined by its molecular structure. Properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions are crucial for understanding the compound's behavior in different environments and its suitability for various applications. For compounds with similar structures, such properties are typically assessed using a combination of experimental techniques and theoretical calculations (Yang et al., 1999).
Chemical Properties Analysis
The chemical properties of such a compound are influenced by the nature and arrangement of its functional groups. This includes its reactivity with other chemicals, its potential as a catalyst or inhibitor in chemical reactions, and its ability to form complexes with metals or other molecules. The chemical stability, reactivity patterns, and potential for forming derivatives are essential aspects of its chemical properties analysis (Hirpara et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Compounds with similar structural motifs to 2-[(cyclohexylamino)carbonothioyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide are often involved in the synthesis of new heterocyclic compounds. For instance, derivatives of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine have been synthesized under microwave irradiation, showcasing the potential for rapid and diverse heterocyclic synthesis which could be relevant for the development of new pharmaceuticals and materials (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial and Antifungal Activities
Certain compounds, by virtue of similar chemical functionalities, have shown promising antimicrobial and antifungal activities. For example, novel Schiff bases containing 2,4-disubstituted thiazole ring have exhibited significant antimicrobial effectiveness, suggesting that our compound of interest could be investigated for similar biological activities (Bharti, Nath, Tilak, & Singh, 2010).
Antiproliferative Activity
Structurally related compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, pointing towards potential applications in cancer research and therapy. The synthesis and characterization of such compounds underline the importance of exploring the biological activities of novel synthetic derivatives (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Antibacterial Agents
The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones has been undertaken with the intention of exploring their antibacterial properties. This research direction emphasizes the significance of structural diversity in combating bacterial resistance and highlights the potential medicinal applications of such compounds (Solankee & Patel, 2004).
Propiedades
IUPAC Name |
1-(cyclohexylcarbamothioylamino)-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-11-8-9-14(22-2)13(10-11)18-15(21)19-20-16(23)17-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H2,17,20,23)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTALKOSQYDPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NNC(=S)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4617413.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617457.png)
![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide](/img/structure/B4617491.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B4617498.png)